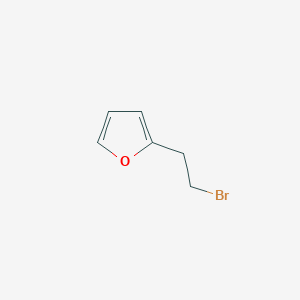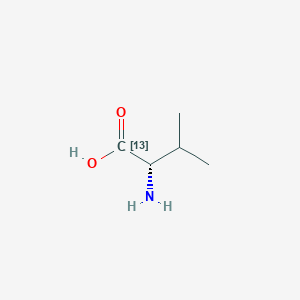![molecular formula C12H16N4 B1600068 1-(1H-ピロロ[2,3-b]ピリジン-4-イル)ピペリジン-4-アミン CAS No. 885499-57-0](/img/structure/B1600068.png)
1-(1H-ピロロ[2,3-b]ピリジン-4-イル)ピペリジン-4-アミン
概要
説明
“1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound and its derivatives are being developed as potential inhibitors for the FGFR signaling pathway, which plays an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Molecular Structure Analysis
1H-Pyrrolo[2,3-b]pyridines are bicyclic heterocyclic compounds that can present two isomeric structures . They are members of the family of pyrazolopyridines, which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can vary widely depending on the specific substituents present at positions N1, C3, C4, C5, and C6 .科学的研究の応用
線維芽細胞増殖因子受容体 (FGFR) 阻害剤
この化合物は、FGFR の強力な阻害剤として作用する誘導体の設計および合成に使用されてきました . FGFR シグナル伝達は、様々な種類の腫瘍において重要な役割を果たしており、FGFR を標的とすることは、癌治療のための魅力的な戦略です . この化合物は、FGFR1、2、および 3 に対して強力な活性を示しました .
乳がん治療
この化合物は、乳がん 4T1 細胞の増殖を阻害し、そのアポトーシスを誘導することが判明しています . また、4T1 細胞の遊走と浸潤を有意に阻害しました .
FGFR4 阻害剤の開発
1H-ピロロ[2,3-b]ピリジン誘導体は、Hep3B 細胞に対して強力な抗増殖活性を有する FGFR4 阻害剤として開発されてきました .
異なる癌細胞株に対する阻害活性
最近の研究では、1H-ピロロ[2,3-b]ピリジンアナログは、異なる癌細胞株に対して阻害活性を有することが示されています .
ヤヌスキナーゼ 3 (JAK3) を標的とする免疫調節剤
一連の 1H-ピロロ[2,3-b]ピリジン誘導体は、臓器移植などの免疫疾患の治療に用いられる JAK3 を標的とする新規免疫調節剤として記述されています .
プロテインキナーゼ B (PKB) の阻害
この化合物は、一連の 4-ベンジル-1-(7H-ピロロ[2,3-d]ピリミジン-4-イル)ピペリジン-4-アミンにおける親油性置換基の最適化に使用されており、ATP 競合型ナノモル阻害剤を提供し、密接に関連するキナーゼ PKA に対する PKB の阻害に対する 150 倍の選択性を有しています .
作用機序
Target of Action
The primary targets of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine, by inhibiting FGFRs, can potentially prevent these abnormal activations.
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling cascades . These pathways regulate a variety of biological processes such as organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, the compound can potentially disrupt these pathways and their downstream effects, thereby inhibiting tumor growth and progression.
Pharmacokinetics
The compound’s low molecular weight, as mentioned in the search results , suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment.
将来の方向性
The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives are likely to involve further exploration of their potential as FGFR inhibitors for cancer therapy . This includes the development of more potent derivatives and the investigation of their efficacy in preclinical and clinical studies .
生化学分析
Biochemical Properties
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with various enzymes, proteins, and other biomolecules, including FGFR1, FGFR2, and FGFR3. The nature of these interactions involves the binding of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine to the active sites of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways .
Cellular Effects
The effects of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells, such as breast cancer 4T1 cells . It also affects cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine exerts its effects through binding interactions with FGFRs. This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, preventing the activation of downstream signaling pathways . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine change over time. Studies have shown that this compound remains stable under controlled conditions and retains its inhibitory activity against FGFRs for extended periods . Degradation may occur under certain conditions, leading to a decrease in its effectiveness. Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage may be observed . Threshold effects include the minimum dose required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes metabolize the compound into active and inactive metabolites, which can affect its overall efficacy and toxicity. The interaction with cofactors and other enzymes may also influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues, where it exerts its therapeutic effects. The compound’s distribution may also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with FGFRs and other biomolecules to exert its effects .
特性
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-9-3-7-16(8-4-9)11-2-6-15-12-10(11)1-5-14-12/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBACGKIDNXYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C3C=CNC3=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468300 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885499-57-0 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885499-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

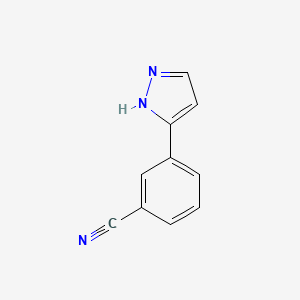
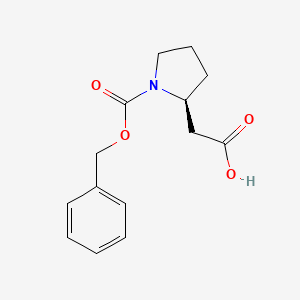

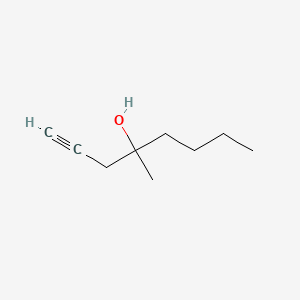
![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)

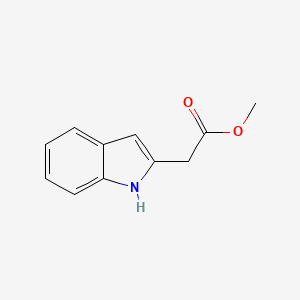
![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)
